ETHYL 4-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE
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Overview
Description
ETHYL 4-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetamido group, and a methanesulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acylation Reaction: The initial step involves the acylation of 4-aminobenzoic acid with acetic anhydride to form 4-acetamidobenzoic acid.
Esterification: The 4-acetamidobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 4-acetamidobenzoate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ETHYL 4-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
ETHYL 4-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions.
Comparison with Similar Compounds
Ethyl 4-dimethylaminobenzoate: Used as a local anesthetic and in photopolymerization reactions.
Ethyl 4-aminobenzoate: Known for its use in sunscreen formulations and as a local anesthetic.
Ethyl 4-cyanoacetamido benzoate: Utilized in the synthesis of various heterocyclic compounds with potential biological activities.
Uniqueness: ETHYL 4-(2-ACETAMIDO-4-METHANESULFONYLBUTANAMIDO)BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methanesulfonyl group, in particular, provides unique properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
ethyl 4-[(2-acetamido-4-methylsulfonylbutanoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-4-24-16(21)12-5-7-13(8-6-12)18-15(20)14(17-11(2)19)9-10-25(3,22)23/h5-8,14H,4,9-10H2,1-3H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQATPGATJFXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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